molecular formula C12H16O3 B13472670 tert-butyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate

tert-butyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate

Cat. No.: B13472670
M. Wt: 208.25 g/mol
InChI Key: OOUPYRKOPJQBDO-BQYQJAHWSA-N
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Description

tert-butyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate: is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate can be achieved through esterification reactions. One common method involves the reaction of 5-methylfuran-2-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be explored to facilitate the esterification process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as or can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using or can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like or .

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of saturated esters.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

tert-butyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving esters.

    Medicine: Exploration of its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of tert-butyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The furan ring can also interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

tert-butyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate: can be compared with other esters containing furan rings, such as:

  • Methyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate
  • Ethyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate
  • tert-butyl (2E)-3-(furan-2-yl)prop-2-enoate

These compounds share similar structural features but differ in their substituents, which can influence their reactivity, stability, and applications. The presence of the tert-butyl group in This compound provides steric hindrance, making it more resistant to certain reactions compared to its methyl or ethyl counterparts.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

tert-butyl (E)-3-(5-methylfuran-2-yl)prop-2-enoate

InChI

InChI=1S/C12H16O3/c1-9-5-6-10(14-9)7-8-11(13)15-12(2,3)4/h5-8H,1-4H3/b8-7+

InChI Key

OOUPYRKOPJQBDO-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)OC(C)(C)C

Origin of Product

United States

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